molecular formula C7H7F3N2S B11756547 [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine

[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine

Cat. No.: B11756547
M. Wt: 208.21 g/mol
InChI Key: AQTHILZTMBVMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a pyridine ring substituted with a trifluoromethylsulfanyl group at the 5-position and a methanamine group at the 3-position. The presence of the trifluoromethylsulfanyl group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine typically involves the introduction of the trifluoromethylsulfanyl group onto a pyridine ring followed by the addition of the methanamine group. One common method involves the nucleophilic substitution of a suitable pyridine derivative with a trifluoromethylsulfanyl reagent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.

    Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethylsulfanyl group makes it a valuable intermediate in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules, making it a useful tool in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and agrochemicals.

Mechanism of Action

The mechanism of action of [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets. The methanamine group may also contribute to the compound’s overall activity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine is unique due to the presence of both the trifluoromethylsulfanyl and methanamine groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C7H7F3N2S

Molecular Weight

208.21 g/mol

IUPAC Name

[5-(trifluoromethylsulfanyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-1-5(2-11)3-12-4-6/h1,3-4H,2,11H2

InChI Key

AQTHILZTMBVMSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1SC(F)(F)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.